molecular formula C14H7Cl3F4N2O2 B2959997 2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide CAS No. 1808487-95-7

2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide

Cat. No. B2959997
CAS RN: 1808487-95-7
M. Wt: 417.57
InChI Key: XVXLXUFFVOCOLX-UHFFFAOYSA-N
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Description

The compound “2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and several halogens (chlorine and fluorine atoms). These functional groups and the overall structure of the molecule suggest that it might have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the various halogen atoms and the amide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a pyridine ring and an amide group indicates that the compound might have interesting electronic properties. The halogen atoms (chlorine and fluorine) are likely to significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the amide group, and the halogen atoms. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The amide group can participate in a variety of reactions, including hydrolysis and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its stability and solubility. The halogen atoms might make the compound more dense and could also influence its boiling and melting points .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide” would require appropriate safety precautions. The presence of halogen atoms suggests that the compound could be hazardous if ingested or inhaled, and it could potentially cause skin and eye irritation .

Future Directions

The study and application of this compound could be an interesting area for future research. Its complex structure and the presence of several functional groups suggest that it might have interesting chemical and physical properties that could be exploited in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F4N2O2/c15-6-1-2-9(10(3-6)25-5-14(19,20)21)22-13(24)7-4-8(18)12(17)23-11(7)16/h1-4H,5H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXLXUFFVOCOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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